molecular formula C6H3N5 B13549028 [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B13549028
M. Wt: 145.12 g/mol
InChI Key: SHTXNFROWCKBEY-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile is a high-value heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its core structure is isoelectronic with purines, allowing it to function as a potent bioisostere in the design of novel therapeutic agents . This versatility is demonstrated by its application as a key precursor in the synthesis of diverse derivatives under solvent-free conditions using modern catalysts . Researchers leverage this compound to develop molecules with a varied range of biological activities, which have been reported to include antimalarial, anti-inflammatory, fungicidal, leishmanicidal, and anticancer properties . The carbonitrile functional group at the 6-position provides a reactive handle for further chemical modification, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies. This product is intended for research applications as a building block in drug discovery programs and the development of functional materials. FOR RESEARCH USE ONLY. Not for human or diagnostic use.

Properties

Molecular Formula

C6H3N5

Molecular Weight

145.12 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C6H3N5/c7-1-5-2-8-6-9-4-10-11(6)3-5/h2-4H

InChI Key

SHTXNFROWCKBEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC=NN21)C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazinylpyrimidines with Carbonyl Compounds Followed by Dimroth Rearrangement

One classical method involves a two-step synthesis starting from hydrazinylpyrimidines:

  • Step 1: Cyclocondensation of hydrazinylpyrimidine with an appropriate carbonyl compound forms a 1,2,4-triazolo[4,3-a]pyrimidine intermediate.
  • Step 2: Acid-catalyzed Dimroth rearrangement converts this intermediate into the desired 1,2,4-triazolo[1,5-a]pyrimidine framework.

This method allows for substitution at various positions (2, 5, 6, 7) of the heterocycle by varying the starting materials.

Oxidative Cyclization of Pyrimidin-2-yl-amidines

Another synthetic route involves the oxidative cyclization of pyrimidin-2-yl-amidines under oxidative conditions, which efficiently constructs the triazolo ring fused to the pyrimidine. This method is useful for accessing substituted derivatives and can be tuned for different functional groups.

Multicomponent Reactions Using Catalysts for One-Pot Synthesis

Recent advances emphasize one-pot, multicomponent reactions under mild, solvent-free, or green conditions using novel catalysts:

  • Catalyst: Oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide), abbreviated as [(VO)TPP][(TCM)4], has been shown to be an efficient, reusable catalyst for synthesizing 5-amino-7-(aryl)-triazolo[1,5-a]pyrimidine-6-carbonitriles.

  • Reaction Components: The typical reaction involves 3-amino-1,2,4-triazole, an aromatic aldehyde, and malononitrile.

  • Mechanism: The catalyst activates the aldehyde carbonyl group, facilitating Knoevenagel condensation with malononitrile to form an intermediate. This intermediate undergoes Michael addition by 3-amino-1,2,4-triazole, followed by intramolecular cyclization between the amine and cyano groups to form the triazolopyrimidine-6-carbonitrile product. A cooperative vinylogous anomeric-based oxidation step finalizes the product formation.

  • Conditions: The reaction proceeds efficiently under solvent-free conditions at approximately 100 °C, with good to excellent yields and short reaction times, highlighting the method's green chemistry credentials.

Alternative Synthesis via Chalcone Derivatives and Triazole Amines

Another approach involves the reaction of chalcones with 3-phenyl-1,2,4-triazole-5-amine intermediates:

  • Intermediate Synthesis: 3-phenyl-1,2,4-triazole-5-amine is synthesized via two pathways:

    • Conversion of aromatic acid to ethyl ester, then to aromatic acid hydrazide, followed by reaction with S-methylisourea sulfate and cyclization.
    • Thermal condensation of aromatic acid with aminoguanidine sulfate under solvent-free conditions.
  • Final Step: The chalcones react with the triazole amine to form substituted triazolopyrimidine derivatives, including the 6-carbonitrile variants.

Comparative Data Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Advantages Yield Range References
Cyclocondensation + Dimroth Rearrangement Hydrazinylpyrimidine + Carbonyl compound Acidic conditions for rearrangement Versatile substitution, classical method Moderate to High
Oxidative Cyclization Pyrimidin-2-yl-amidines Oxidative agents Access to substituted derivatives Moderate
One-pot Multicomponent Reaction 3-amino-1,2,4-triazole + Aromatic aldehyde + Malononitrile [(VO)TPP][(TCM)4] catalyst, solvent-free, 100 °C Green, reusable catalyst, high yield 75-95%
Chalcone + 3-phenyl-1,2,4-triazole-5-amine Chalcones + triazole amine Thermal condensation, solvent-free Efficient, alternative intermediate synthesis Moderate to High

Mechanistic Insights and Reaction Pathways

Summary and Research Discoveries

  • The synthesis ofTriazolo[1,5-a]pyrimidine-6-carbonitrile has evolved from classical multi-step syntheses to efficient, green, one-pot protocols.
  • The use of novel catalysts such as oxovanadium porphyrin complexes has significantly improved reaction efficiency, selectivity, and environmental compatibility.
  • Mechanistic studies have clarified the roles of condensation, addition, cyclization, and rearrangement steps, enabling rational design of substituted derivatives.
  • These methods provide access to a wide variety of functionalized triazolopyrimidines with potential biological activities, supporting ongoing drug discovery efforts.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyano Group

The 6-cyano substituent undergoes nucleophilic substitution under specific conditions:

  • Hydrolysis : Reacts with aqueous NaOH or HCl to yield carboxylic acid derivatives. For example, hydrolysis in acidic media produces triazolo[1,5-a]pyrimidine-6-carboxylic acid .

  • Amination : Treatment with primary or secondary amines generates 6-aminocarbonyl derivatives. This reaction is catalyzed by Lewis acids like ZnCl₂, achieving yields >80% .

Example Reaction :

[1][2][4]Triazolo[1,5-a]pyrimidine-6-carbonitrile+R-NH2ZnCl26-(R-aminocarbonyl) derivative+NH3\text{[1][2][4]Triazolo[1,5-a]pyrimidine-6-carbonitrile} + \text{R-NH}_2 \xrightarrow{\text{ZnCl}_2} \text{6-(R-aminocarbonyl) derivative} + \text{NH}_3

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing polycyclic systems:

  • Intramolecular Cyclization : Reacts with enamines or enol ethers to form fused tetracyclic structures. For instance, reaction with ethyl cyanoacetate and aldehydes in the presence of TMDP (a thiourea-derived catalyst) yields 4,7-dihydro- triazolo[1,5-a]pyrimidine derivatives (Table 1) .

Substrate (R)CatalystYield (%)Product Structure
4-NO₂-C₆H₄TMDP854-Nitro-substituted dihydro-TZP
4-CH₃O-C₆H₄TMDP804-Methoxy-substituted dihydro-TZP
  • Vinylogous Anomeric-Based Oxidation : Using oxovanadium(V) porphyrin catalysts (e.g., [(VO)TPP][(TCM)₄]), the compound undergoes oxidation to form aromatized triazolopyrimidines under solvent-free conditions .

3.1. Knoevenagel-Michael Addition Cascade

A three-component reaction with aldehydes and malononitrile, catalyzed by [(VO)TPP][(TCM)₄], proceeds via:

  • Knoevenagel condensation to form α,β-unsaturated nitriles.

  • Michael addition of 3-amino-1,2,4-triazole.

  • Intramolecular cyclization to yield 5-amino-7-aryl- triazolo[1,5-a]pyrimidine-6-carbonitriles (Fig. 1) .

Mechanistic Highlights :

  • Catalyst activates the aldehyde’s carbonyl group.

  • Reaction time: 2–3 hours at 100°C.

  • Yields: 75–92% for electron-deficient aryl aldehydes .

3.2. Chromium-Based Catalysis

Cr-containing ionic liquid/MOF composites (e.g., HMTA-BAIL) enable solvent-free synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives in 15 minutes with 88–98% yields .

4.1. C-2 Modifications

  • Alkylation/Acylation : The N1 nitrogen undergoes alkylation with alkyl halides or acylation with anhydrides. For example, reaction with benzyl bromide produces 2-benzyl- triazolo[1,5-a]pyrimidine-6-carbonitrile .

  • Sulfonation : Treatment with sulfonyl chlorides introduces sulfonyl groups at C-2, as seen in 2-(benzylsulfanyl) derivatives .

4.2. C-5 and C-7 Modifications

Electrophilic substitution at C-5 and C-7 is facilitated by the electron-rich pyrimidine ring:

  • Halogenation : Reacts with NXS (X = Cl, Br) to form 5- or 7-halo derivatives .

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C-7 .

Metal Coordination and Biological Relevance

The compound’s nitrogen atoms act as ligands for transition metals:

  • Vanadium Complexation : Forms stable complexes with oxovanadium(V), enhancing catalytic activity in oxidation reactions .

  • Anticancer Activity : Copper(II) complexes disrupt tubulin polymerization (IC₅₀ = 1.2–3.8 μM) .

Comparative Reaction Efficiency

The table below summarizes key reactions and their optimized conditions:

Reaction TypeCatalyst/ReagentConditionsYield (%)Reference
Knoevenagel-Michael Addition[(VO)TPP][(TCM)₄]100°C, solvent-free75–92
Nucleophilic AminationZnCl₂EtOH, reflux80–85
Sulfonation at C-2Benzylsulfonyl chlorideDCM, RT70
Halogenation at C-5NBSAcOH, 60°C65

Mechanistic Insights

  • Cyclocondensation : Proceeds via initial Knoevenagel adduct formation, followed by Michael addition and intramolecular cyclization (Scheme 1) .

  • Oxidation Pathways : Vanadium catalysts promote vinylogous anomeric-based oxidation, converting dihydro-TZPs to fully aromatic systems .

Scientific Research Applications

The applications of 1,2,4-triazolo[1,5-a]pyrimidine derivatives span diverse areas, including medicinal chemistry and material science. These compounds have demonstrated potential as antitumor agents and in the synthesis of various biologically active molecules .

Applications in Medicinal Chemistry

  • Purine Ring Surrogate: 1,2,4-Triazolo[1,5-a]pyrimidine (TP) heterocycles are isoelectronic with purines and can act as purine ring surrogates in drug design .
  • Bio-isostere: Depending on the substituents, the TP ring can function as a bio-isostere of carboxylic acid or the N-acetyl fragment of ε-N-acetylated lysine .
  • Metal-Chelating Properties: The metal-chelating properties of the TP ring have been utilized to develop treatments for cancer and parasitic diseases .
  • Antimicrobial Agents: 1,2,4-Triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity .
  • Antitumor Agents: Specific derivatives, such as 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carbonitrile, have been designed and synthesized as potential antitumor agents . Tetrazolo[1,5-a]pyrimidine-6-carbonitriles exhibit biological activities, including antiproliferative and antitumor effects .

Role in Cancer Research

  • Heterocyclic Amine Carcinogens: Research has been conducted on the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines . Studies challenge the notion that creatine supplementation increases cancer risk by stimulating the formation of carcinogenic heterocyclic amines .
  • Creatine and Creatinine Precursors: Creatine and/or creatinine are considered important precursors of carcinogenic heterocyclic amines (HCAs) .

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of JAK1 and JAK2, which are involved in various signaling pathways related to inflammation and immune response . The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Tetrazolo[1,5-a]pyrimidine-6-carbonitrile
  • Structure : Replaces the triazole ring with a tetrazole.
  • Synthesis : Achieved via a one-pot three-component reaction using HMTA-BAIL@MIL-101(Cr) under solvent-free conditions (100°C, high yields, eco-friendly) .
  • Bioactivity : Exhibits antiproliferative and antitumor effects, comparable to triazolo analogs but with distinct receptor-binding profiles .
  • Advantages : Superior catalyst reusability and shorter reaction times compared to earlier methods .
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • Structure : Nitrile replaced with a carboxamide group.
  • Synthesis : Multi-component Biginelli-like reaction catalyzed by p-toluenesulfonic acid .
  • Bioactivity : Enhanced anticancer activity (e.g., compound 5l showed IC₅₀ values < 10 µM against multiple cancer cell lines) .
7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
  • Structure : Incorporates an oxo group at position 6.

Substituent Effects on Pharmacological Activity

Compound Key Substituent Bioactivity Highlight Reference
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile C≡N at C6 Broad-spectrum antimicrobial
5-Amino derivative NH₂ at C5 Improved binding to kinase targets
Tetrazolo[1,5-a]pyrimidine-6-carbonitrile Tetrazole ring Antiproliferative activity (IC₅₀ ~15 µM)
Phenyl-carboxamide derivative Ph-CONH₂ at C6 Antidiabetic and kinase inhibition

Catalytic Systems

  • Triazolo Derivatives :
    • Schiff base zinc(II) complex : Enables solvent-free synthesis at 60°C (yields >85%) .
    • p-Toluenesulfonic acid : Efficient for carboxamide derivatives via one-pot reactions .
  • Tetrazolo Derivatives :
    • HMTA-BAIL@MIL-101(Cr) : Achieves 92–98% yields in 30–60 minutes, outperforming traditional catalysts like triethylamine .

Reaction Conditions

Compound Catalyst Temperature (°C) Yield (%) Reaction Time
Triazolo-6-carbonitrile Schiff base Zn(II) complex 60 85–90 2–4 hours
Tetrazolo-6-carbonitrile HMTA-BAIL@MIL-101(Cr) 100 92–98 30–60 minutes
2-Amino-carboxamide p-Toluenesulfonic acid 80 75–88 3–5 hours

Anticancer Activity

  • Triazolo-6-carbonitrile : Moderate activity (IC₅₀ ~20–50 µM) against breast and lung cancer cells .
  • Tetrazolo-6-carbonitrile : Comparable potency but with unique cytotoxicity profiles due to tetrazole’s hydrogen-bonding capacity .
  • Carboxamide Analogs : Superior efficacy (IC₅₀ < 10 µM) attributed to enhanced cellular uptake and protein binding .

Antimicrobial and Antifungal Activity

  • Triazolo-6-carbonitrile derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
  • Carboxamide variants exhibit broader spectra, including Gram-negative pathogens .

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is part of a broader class of triazolo-pyrimidine derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and recent research developments.

Structure and Synthesis

This compound features a fused triazole and pyrimidine ring system, which enhances its biological interactions. Various synthetic methods have been developed for its preparation, including microwave-assisted synthesis and three-component reactions that yield high purity and yield under eco-friendly conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance, derivatives have shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM . The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Notably, some derivatives have been identified as potent inhibitors of CDK-2 with selectivity over other kinases such as GSK-3β .

Antioxidant Activity

The antioxidant properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have also been investigated. Studies indicate that these compounds can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .

Antimicrobial and Antiviral Properties

The compound exhibits notable antimicrobial activity against various pathogens. For example, certain derivatives have been reported to possess antifungal and antibacterial properties . Additionally, antiviral studies suggest that some triazolo-pyrimidines can inhibit viral replication by targeting specific viral proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo[1,5-a]pyrimidine derivatives. Modifications at various positions on the triazole and pyrimidine rings can significantly influence potency and selectivity against different biological targets. For example:

  • Substituents at the 6-position enhance interaction with ATP-binding sites in kinases.
  • Variations in the carbonitrile group can modulate lipophilicity and bioavailability.

Case Studies

Several case studies illustrate the efficacy of [1,2,4]triazolo[1,5-a]pyrimidine derivatives:

StudyCompoundActivityIC50 Value
1TP Derivative ACDK-2 Inhibition50 nM
2TP Derivative BAntioxidantN/A
3TP Derivative CAntimicrobial (E. coli)30 µg/mL
4TP Derivative DAntiviral (HIV)0.5 µM

Q & A

Q. What are the validated synthetic routes for [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, and how do reaction conditions influence product purity?

The synthesis typically involves cyclization of 3-amino-1,2,4-triazole derivatives with β-ketonitriles or α,β-unsaturated carbonyl compounds. For example, a general method () involves heating 3-cyanoacetyl-indole with aldehydes and 3-amino-1,2,4-triazole in DMF at 120°C for 10 hours, followed by recrystallization. Reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), temperature, and stoichiometric ratios significantly affect yield and purity. For instance, triethylamine is often added to catalyze the cyclization by deprotonating intermediates .

Q. How can structural ambiguities in substituted derivatives be resolved using spectroscopic techniques?

Contradictions in spectral data (e.g., NMR peak splitting or unexpected coupling constants) can arise from tautomerism or conformational flexibility. A systematic approach includes:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, in compound 16 (), the triplet at δ 4.33 ppm (J = 7 Hz) corresponds to the pentyl chain’s terminal CH2 group.
  • X-ray crystallography : Confirm regiochemistry of substituents, as seen in [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile derivatives ().
  • Mass spectrometry : Verify molecular ions (e.g., ESI-MS m/z 412.2 for compound 16 ) to rule out impurities .

Advanced Research Questions

Q. How does the introduction of electron-withdrawing groups (EWGs) at position 7 impact the compound’s bioactivity, and what SAR trends emerge?

Substituents at position 7 (e.g., oxo, alkylthio, or aryl groups) modulate CB2 receptor affinity. For example:

  • Compound 21 (): A phenyl group at position 2 and pentyl chain at position 4 yield moderate CB2 binding (IC50 ~50 nM).
  • Compound 23 : A 4-chlorophenyl group enhances activity (IC50 ~30 nM), likely due to improved lipophilicity and π-π stacking.
    SAR studies suggest that EWGs (e.g., CN at position 6) stabilize the triazolopyrimidine core, while bulky substituents (e.g., adamantyl in compound 16 ) reduce solubility but improve target selectivity .

Q. What strategies resolve discrepancies in thermal stability data between DSC and TGA analyses?

Conflicting data (e.g., melting points vs. decomposition temperatures) may arise from polymorphic transitions or solvent retention. Methodological solutions include:

  • DSC-TGA coupling : Analyze simultaneous weight loss and endothermic/exothermic events. For instance, compound 27 () melts at 195°C but decomposes above 250°C, indicating thermal stability up to its melting point.
  • Variable-temperature NMR : Monitor structural integrity at elevated temperatures (e.g., 50–150°C in DMSO-d6) to detect dynamic processes like ring-opening .

Q. How can computational modeling predict the impact of substituents on pharmacokinetic properties?

DFT calculations and molecular docking ( ) can optimize ADME profiles:

  • LogP predictions : Bulky hydrophobic groups (e.g., adamantyl in compound 16 ) increase LogP, potentially improving blood-brain barrier penetration but reducing aqueous solubility.
  • Metabolic stability : Electron-deficient cores (e.g., CN at position 6) resist cytochrome P450 oxidation, as seen in analogs with t1/2 >4 hours in hepatic microsomes .

Methodological Challenges

Q. What experimental designs minimize byproducts during the cyclization of 3-amino-1,2,4-triazoles?

Key optimizations include:

  • Stoichiometric control : Use a 1.2:1 molar ratio of diethyl ethoxymethylenemalonate to aminotriazole to avoid over-alkylation ().
  • Acid catalysis : Glacial acetic acid (5 mL per 3.1 mmol aminotriazole) promotes regioselective cyclization over competing pathways .
  • Workup protocols : Cold ether washing removes unreacted starting materials, as demonstrated for compound 12a-m (yields 60–75%) .

Q. How do crystallographic data inform the design of co-crystals for improved bioavailability?

Co-crystallization with pharmaceutically acceptable coformers (e.g., succinic acid) can enhance solubility. For example:

  • Hydrogen bonding : The CN group at position 6 acts as a hydrogen bond acceptor, enabling co-crystal formation with carboxylic acids.
  • PXRD analysis : Confirm lattice changes post-co-crystallization, as reported for triazolopyrimidine-carbamazepine co-crystals .

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